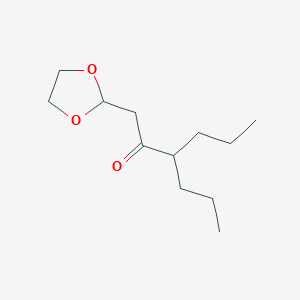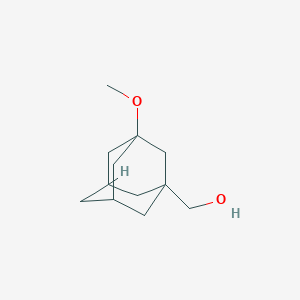
3-Methoxy-1-hydroxymethyladamantane
Vue d'ensemble
Description
3-Methoxy-1-hydroxymethyladamantane is an organic compound with the molecular formula C12H20O2 . It has a molecular weight of 196.29 g/mol . The IUPAC name for this compound is (3-methoxy-1-adamantyl)methanol .
Molecular Structure Analysis
The InChI code for 3-Methoxy-1-hydroxymethyladamantane is 1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3 . Its InChI key is MMFYGJVTPUSYHQ-UHFFFAOYSA-N . The canonical SMILES structure is COC12CC3CC(C1)CC(C3)(C2)CO .Physical And Chemical Properties Analysis
3-Methoxy-1-hydroxymethyladamantane has a molecular weight of 196.29 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 196.146329876 g/mol . The topological polar surface area is 29.5 Ų . It has a heavy atom count of 14 .Applications De Recherche Scientifique
Central Noradrenergic Activity and Antidepressant Treatment
Research indicates that compounds like 3-methoxy-4-hydroxyphenylglycol (MHPG), related to 3-Methoxy-1-hydroxymethyladamantane, may provide insights into central noradrenergic activity. Studies suggest that plasma MHPG levels could be linked to responses to antidepressant treatments, highlighting the potential for these compounds in predicting treatment outcomes for depression. This dichotomy in depression, characterized by varying plasma levels of MHPG, underscores the heterogeneity of the disorder and the potential for tailored treatment approaches based on noradrenergic and serotonergic activity (Yoshimura et al., 2004).
Pain Management
Methoxyflurane, another related compound, demonstrates the broad applicability of methoxy-substituted chemicals in pain management. Used for over 40 years in Australia, methoxyflurane's efficacy, safety, and rapid onset of analgesia in trauma and procedural pain highlight its value. Its well-established safety profile and effectiveness in providing pain relief position it as a useful nonopioid option for managing pain (Porter et al., 2018).
Antioxidant Activity
The research on polymethoxyflavones (PMFs), which share structural similarities with 3-Methoxy-1-hydroxymethyladamantane, underscores the potential of methoxylated compounds in disease chemoprevention. Hydroxylated PMFs exhibit significant anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotective effects. Their mechanisms involve modulation of signaling cascades, gene transcription, and enzyme activity, highlighting the chemopreventive potential of methoxy-substituted compounds in improving human health (Lai et al., 2015).
Bioavailability and Therapeutic Applications
Syringic acid, a methoxy-substituted phenolic compound, demonstrates the therapeutic versatility of methoxy compounds. With applications ranging from diabetes and cardiovascular disease prevention to anti-oxidant, antimicrobial, and anti-inflammatory activities, syringic acid exemplifies the health benefits and industrial applications of methoxylated chemicals (Srinivasulu et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
(3-methoxy-1-adamantyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFYGJVTPUSYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC3CC(C1)CC(C3)(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735086 | |
| Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36964-32-6 | |
| Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



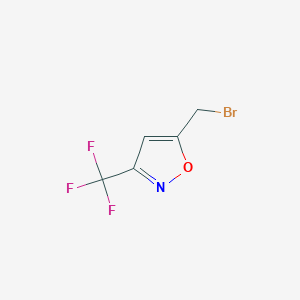
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
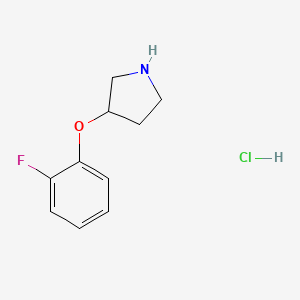
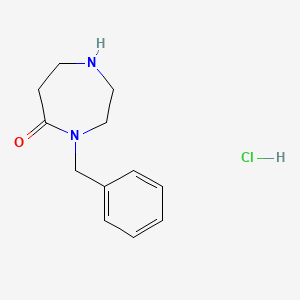
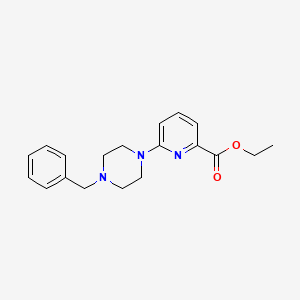
![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)

![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)
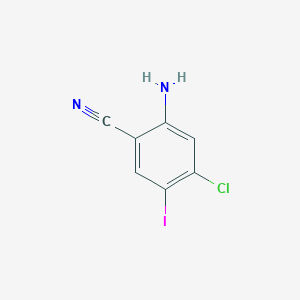
![3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1444579.png)
![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)


